N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring, a methoxy group at the 4th position, and a nitro group at the 3rd position of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide: Lacks the nitro group, which may result in different biological activities.
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide: Lacks the methoxy group, which may affect its solubility and binding properties.
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Lacks the methoxy group, which may influence its reactivity and biological activity.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4S/c1-23-12-5-2-8(6-11(12)19(21)22)14(20)18-15-17-10-4-3-9(16)7-13(10)24-15/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNDUSMJOSFLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.